3-(Benzyloxy)-2,6-dichloroaniline
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Overview
Description
3-(Benzyloxy)-2,6-dichloroaniline is an organic compound characterized by the presence of a benzyl ether group attached to a dichloroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,6-dichloroaniline typically involves the reaction of 2,6-dichloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions to facilitate the formation of the benzyl ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-2,6-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2,6-dichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,6-dichloroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and target organism .
Comparison with Similar Compounds
- 3-(Benzyloxy)-2-chloroaniline
- 3-(Benzyloxy)-4,6-dichloroaniline
- 2,6-Dichloroaniline
Comparison: 3-(Benzyloxy)-2,6-dichloroaniline is unique due to the presence of both benzyl ether and dichloroaniline moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability or specific interactions with biological targets .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a compound of considerable interest for further research and development.
Properties
Molecular Formula |
C13H11Cl2NO |
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Molecular Weight |
268.13 g/mol |
IUPAC Name |
2,6-dichloro-3-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI Key |
IJGXZBOEHWFPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)N)Cl |
Origin of Product |
United States |
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